Product packaging for ((2-Hydroxytetradecyl)thio)acetic acid(Cat. No.:CAS No. 85099-06-5)

((2-Hydroxytetradecyl)thio)acetic acid

Cat. No.: B12663543
CAS No.: 85099-06-5
M. Wt: 304.5 g/mol
InChI Key: QVLFKHLAOKXTEM-UHFFFAOYSA-N
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Description

((2-Hydroxytetradecyl)thio)acetic acid (CAS 85099-06-5) is a synthetic fatty acid analog of research interest due to its structural similarity to tetradecylthioacetic acid (TTA), a compound known to modulate lipid metabolism. With a molecular formula of C16H32O3S and a molecular weight of 304.5 g/mol, this compound is characterized by a thioether-linked acetic acid group and a hydroxytetradecyl chain. Research on its non-hydroxylated analog, TTA, has demonstrated significant activity in regulating lipid homeostasis. Studies indicate that TTA acts as a pan-PPAR activator, with a ranking order of PPARα > PPARδ > PPARγ . This activation leads to an increase in hepatic fatty acid oxidation and a decrease in plasma triglyceride and free fatty acid levels . Furthermore, TTA has been shown to prevent high-fat-diet-induced adiposity and insulin resistance in rodent models and exhibits antioxidant properties, such as inhibiting the oxidative modification of low-density lipoprotein (LDL) in vitro . The modification present in this compound may alter its bioavailability, receptor binding affinity, or metabolic fate compared to TTA, presenting a compelling avenue for investigative work. This compound is provided for research purposes only, making it a valuable tool for scientists exploring the mechanisms of fatty acid analogs, PPAR receptor biology, and potential interventions for metabolic disorders. This product is intended for research use only and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O3S B12663543 ((2-Hydroxytetradecyl)thio)acetic acid CAS No. 85099-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85099-06-5

Molecular Formula

C16H32O3S

Molecular Weight

304.5 g/mol

IUPAC Name

2-(2-hydroxytetradecylsulfanyl)acetic acid

InChI

InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-20-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)

InChI Key

QVLFKHLAOKXTEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CSCC(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 2 Hydroxytetradecyl Thio Acetic Acid and Its Analogs

De Novo Synthesis Pathways for ((2-Hydroxytetradecyl)thio)acetic acid

The de novo synthesis of this compound requires a strategic approach to assemble its key functional components: the tetradecyl backbone, the C-2 hydroxyl group, and the thioacetic acid unit.

Strategic Disconnections and Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the sulfide (B99878) bond. This bond can be formed through the nucleophilic attack of a thiol onto an electrophilic carbon. This leads to two principal synthetic routes:

Route A: Disconnection of the S-C(2) bond points to 1,2-epoxytetradecane (B1585259) and thioglycolic acid as key precursors. The epoxide provides the electrophilic center for the ring-opening reaction by the thiol of thioglycolic acid.

Route B: An alternative disconnection involves a nucleophilic substitution reaction between a 2-mercaptotetradecan-1-ol derivative and an activated acetic acid species, such as chloroacetic acid.

Route A is often preferred due to the commercial availability of the starting materials and the high efficiency of thiol-epoxy "click" reactions, which are known to be highly regioselective and efficient. researchgate.net

Key Reaction Steps and Conditions for Thioacetylation

The forward synthesis, based on Route A, involves the base-catalyzed ring-opening of 1,2-epoxytetradecane with thioglycolic acid. This reaction proceeds via a nucleophilic attack of the thiolate anion of thioglycolic acid on one of the epoxide carbons.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base to deprotonate the thioglycolic acid. The choice of base is critical to avoid side reactions. The reaction generally proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide, yielding the desired this compound. A general representation of this reaction is the ring-opening of epoxidized soybean oil with thioglycolic acid. nih.gov

A plausible reaction scheme is as follows:

Deprotonation of Thioglycolic Acid: Thioglycolic acid is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding thiolate anion.

Nucleophilic Attack: The thiolate anion then attacks the terminal carbon of 1,2-epoxytetradecane.

Protonation: The resulting alkoxide is protonated upon acidic workup to yield the final product.

Step Reagents and Conditions Purpose
1Thioglycolic acid, Base (e.g., NaH, K2CO3), Anhydrous solvent (e.g., THF, DMF)Generation of the nucleophilic thiolate
21,2-Epoxytetradecane, Stirring at room temperature to gentle heatingNucleophilic ring-opening of the epoxide
3Acidic workup (e.g., dilute HCl)Protonation of the alkoxide to form the hydroxyl group

Stereochemical Control in Hydroxytetradecyl Moiety Formation

Control over the stereochemistry at the C-2 position is crucial for investigating the biological activity of the individual enantiomers. Stereoselective synthesis can be achieved by using a chiral precursor. A well-established method for introducing chirality is the Sharpless asymmetric epoxidation of the corresponding allyl alcohol. However, for a terminal alkene like 1-tetradecene, a direct and highly enantioselective epoxidation can be achieved using Jacobsen's catalyst or other modern catalytic systems.

Starting with a chirally pure epoxide, the subsequent ring-opening reaction with thioglycolic acid will proceed with inversion of configuration at the attacked carbon center, leading to a stereochemically defined product. The Mitsunobu reaction is another powerful tool that proceeds with clean inversion of stereochemistry and can be employed for the conversion of secondary alcohols to thioethers. marketpublishers.comnih.gov

Derivatization Strategies of this compound

Functional diversification of the lead compound is essential for structure-activity relationship (SAR) studies. The carboxylic acid and thioether moieties of this compound offer multiple sites for chemical modification.

Synthesis of Esters and Amides for Functional Diversification

The carboxylic acid group can be readily converted into a variety of esters and amides to modulate the compound's polarity, solubility, and potential for hydrogen bonding.

Ester Synthesis: Standard esterification methods can be employed. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. evitachem.com Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be used to activate the carboxylic acid for reaction with an alcohol.

Method Reagents and Conditions Key Features
Fischer EsterificationAlcohol (R'-OH), Catalytic H2SO4, HeatReversible reaction, suitable for simple alcohols.
DCC/DMAP CouplingAlcohol (R'-OH), DCC, DMAP, Anhydrous solvent (e.g., DCM)Mild conditions, high yields, suitable for a wide range of alcohols.

Amide Synthesis: Amide derivatives can be synthesized by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, this can be achieved by using coupling agents like DCC, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or by converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the amine. ontosight.ainih.gov

Method Reagents and Conditions Key Features
Acyl Chloride FormationSOCl2 or (COCl)2, followed by Amine (R'R''NH)Highly reactive intermediate, suitable for less reactive amines.
Peptide Coupling AgentsAmine (R'R''NH), HBTU/DIPEA or DCC/HOBt, Anhydrous solvent (e.g., DMF)Mild conditions, minimizes racemization for chiral amines.

Modifications at the Thioacetic Acid Functionality

The sulfur atom in the thioether linkage is susceptible to oxidation, providing another avenue for derivatization.

Oxidation to Sulfoxide (B87167) and Sulfone: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone using various oxidizing agents. Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2), will typically yield the sulfoxide. Stronger oxidizing agents, such as two or more equivalents of H2O2 or meta-chloroperoxybenzoic acid (m-CPBA), will lead to the formation of the sulfone. These modifications significantly alter the polarity and hydrogen bonding capacity of the molecule.

Transformation Oxidizing Agent Product
Sulfide to SulfoxideNaIO4 or 1 eq. H2O2((2-Hydroxytetradecyl)sulfinyl)acetic acid
Sulfide to Sulfone2+ eq. H2O2 or m-CPBA((2-Hydroxytetradecyl)sulfonyl)acetic acid

Elaboration and Functionalization of the Hydroxytetradecyl Side Chain

The synthetic utility of this compound can be significantly expanded through the elaboration and functionalization of its C14 aliphatic side chain. These modifications allow for the introduction of various functional groups, which can modulate the molecule's physicochemical properties and biological activity. Standard organic synthesis techniques can be employed to modify the terminal methyl group or the secondary alcohol of the hydroxytetradecyl chain.

A primary strategy for functionalization involves the oxidation of the secondary hydroxyl group to a ketone, yielding ((2-oxotetradecyl)thio)acetic acid. This transformation can be achieved using a variety of mild oxidizing agents. The resulting ketone provides a reactive handle for a plethora of subsequent reactions. For instance, it can undergo nucleophilic addition reactions, reductive amination to introduce nitrogen-containing moieties, or serve as a precursor for the synthesis of more complex heterocyclic systems.

Further elaboration can be achieved by targeting the terminal end of the alkyl chain. While direct functionalization of the terminal methyl group is challenging, strategies involving terminal alkenes can be employed. For instance, if a synthetic route starts from a 13-tetradecen-2-ol precursor, the terminal double bond can be subjected to various transformations such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce functional groups at the terminus of the chain.

The table below summarizes potential functionalization reactions on the hydroxytetradecyl side chain, the required reagents, and the resulting functionalized analogs.

Table 1: Potential Functionalization Reactions of the Hydroxytetradecyl Side Chain

Starting MoietyReaction TypeReagents/ConditionsResulting Functional GroupProduct Analog Name
Secondary AlcoholOxidationPyridinium chlorochromate (PCC), Dess-Martin periodinaneKetone((2-Oxotetradecyl)thio)acetic acid
Secondary AlcoholEsterificationAcyl chloride, PyridineEster((2-Acyloxytetradecyl)thio)acetic acid
Secondary AlcoholEtherificationAlkyl halide, NaHEther((2-Alkoxytetradecyl)thio)acetic acid
Terminal AlkeneEpoxidationm-Chloroperoxybenzoic acid (mCPBA)Epoxide((13,14-Epoxytetradecyl)thio)acetic acid derivative
Terminal AlkeneDihydroxylationOsmium tetroxide, NMODiol((13,14-Dihydroxytetradecyl)thio)acetic acid derivative

Note: These reactions presuppose a synthetic precursor containing a terminal double bond.

These transformations highlight the versatility of the hydroxytetradecyl side chain as a scaffold for generating a library of analogs with diverse functionalities, which is crucial for structure-activity relationship studies.

Biocatalytic and Chemoenzymatic Approaches for this compound and Related Compounds

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis for the production and modification of thioacetic acid analogs. Enzymes and whole-cell microbial systems can provide high selectivity and operate under mild reaction conditions.

Enzyme-Mediated Transformations in Thioacetic Acid Analogs

Enzymes, particularly lipases and esterases, are widely recognized for their ability to catalyze reactions involving thioesters and thioacids. researchgate.net Lipases, such as those from Candida antarctica (Novozym 435), have been successfully employed in the synthesis of various thioesters through esterification or transesterification reactions. researchgate.net In the context of this compound, a key enzyme-mediated transformation is the hydrolysis of a thioacetate (B1230152) precursor, S-(2-hydroxytetradecyl) thioacetate, to yield the final thiol-containing acid. This hydrolysis is often performed in aqueous buffer systems. imreblank.ch

The efficiency of such enzymatic hydrolysis can be influenced by several factors, including the choice of enzyme, pH, temperature, and substrate concentration. For example, studies on the enzymatic hydrolysis of other thioacetates have shown that the yield of the corresponding thiol can be optimized by carefully controlling the amount of enzyme used. imreblank.ch

Furthermore, enzymes can be used for the stereoselective acylation or deacylation of the hydroxyl group on the tetradecyl chain, enabling the synthesis of enantiomerically pure forms of this compound derivatives. This is particularly important as the biological activity of chiral molecules is often dependent on their stereochemistry.

The table below presents examples of enzyme-mediated transformations applicable to thioacetic acid analogs.

Table 2: Enzyme-Mediated Transformations for Thioacetic Acid Analogs

Reaction TypeEnzyme ClassExample EnzymeSubstrate TypeProduct TypeReference
Thioester HydrolysisEsterase/Lipase (B570770)Pig Liver Esterase (PLE)ThioacetateThiol imreblank.ch
ThioesterificationLipaseCandida antarctica Lipase BThiol, Carboxylic AcidThioester researchgate.net
AcylationLipaseVariousAlcoholEster researchgate.net

Investigation of Microbial Bioconversion Pathways

Microbial systems present a rich source of catalytic machinery for the transformation of sulfur-containing compounds. frontiersin.orgresearchgate.netresearchgate.net Various bacteria and yeasts possess metabolic pathways capable of modifying thiols and related molecules. mdpi.com For instance, some microorganisms can perform S-conjugate cleavage, which is a key step in the metabolism of certain xenobiotics and natural products. mdpi.com

The bioconversion of this compound could potentially involve several microbial pathways. For example, microorganisms could mediate the oxidation or reduction of the sulfur atom, the hydroxylation or dehydrogenation of the alkyl chain, or even the cleavage of the C-S bond. Bacteria from the genus Geobacter are known to be involved in the turnover of low-molecular-mass thiol compounds. frontiersin.org Similarly, thionic bacteria like Halothiobacillus neapolitanus are known to oxidize sulfur compounds, although their activity is often associated with inorganic sulfur sources. researchgate.netresearchgate.net

Investigating the potential of different microbial strains to transform this compound could lead to the discovery of novel analogs with unique functionalizations that are difficult to achieve through conventional chemical synthesis. A typical experimental approach would involve incubating the target compound with a selected microbial culture and analyzing the broth for metabolites over time using techniques like LC-MS.

The table below outlines potential microbial transformations and the types of microorganisms that could be investigated.

Table 3: Potential Microbial Bioconversion Pathways

Transformation TypeMicrobial GroupExample GenusPotential Product FeatureReference
Thiol turnover/modificationIron-reducing bacteriaGeobacterModified thiol group frontiersin.org
Sulfur oxidationThionic bacteriaHalothiobacillusSulfoxide or sulfone researchgate.netresearchgate.net
C-S bond cleavageYeasts, BacteriaShewanella, SaccharomycesCleavage products mdpi.com

The exploration of these biocatalytic and chemoenzymatic routes holds significant promise for the sustainable synthesis and diversification of this compound and its analogs, paving the way for the development of new molecules with tailored properties.

Advanced Structural Elucidation and Computational Characterization of 2 Hydroxytetradecyl Thio Acetic Acid

Spectroscopic Characterization Techniques for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment of each atom, their connectivity, and stereochemistry.

In the ¹H NMR spectrum of ((2-Hydroxytetradecyl)thio)acetic acid, distinct signals are expected for the protons in different chemical environments. The protons of the long alkyl chain would appear as a complex multiplet in the upfield region. The protons adjacent to the hydroxyl and thioether groups, as well as those of the acetic acid moiety, would exhibit characteristic chemical shifts further downfield.

The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom gives rise to a separate signal, with its chemical shift dependent on its hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the carboxylic acid would be observed at the lowest field, while the carbons of the tetradecyl chain would resonate at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom/Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)170.0 - 175.0
Thioacetic Acid Methylene (-S-CH₂-COOH)3.2 - 3.4 (s)35.0 - 40.0
Methine next to Hydroxyl and Thioether (-CH(OH)-CH(S)-)3.5 - 3.8 (m)70.0 - 75.0
Methylene next to Thioether (-CH₂-S-)2.6 - 2.9 (m)30.0 - 35.0
Hydroxyl (-OH)2.0 - 4.0 (broad s)-
Alkyl Chain Methylenes (-CH₂-)1.2 - 1.6 (m)22.0 - 32.0
Terminal Methyl (-CH₃)0.8 - 1.0 (t)14.0

Note: Predicted values are based on typical ranges for similar functional groups. s = singlet, t = triplet, m = multiplet.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net These vibrations are specific to the types of chemical bonds and functional groups present, making these methods excellent for functional group identification.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid, which overlaps with the C-H stretching vibrations of the alkyl chain. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700 cm⁻¹. The O-H bend of the hydroxyl group and C-O stretching vibrations would also be observable.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While the O-H stretch is typically weak in Raman, the C-S bond stretching and the S-H stretching (if any impurities are present) would be more readily observed. The C-C backbone of the alkyl chain also gives rise to a series of bands in the Raman spectrum.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300 (broad)Weak
Carboxylic Acid (-COOH)C=O Stretch1700 - 1725 (strong)1700 - 1725 (medium)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)Weak
Alkyl Chain (-CH₂, -CH₃)C-H Stretch2850 - 2960 (strong)2850 - 2960 (strong)
Thioether (-S-)C-S Stretch600 - 800 (weak)600 - 800 (strong)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can help in elucidating the structure through analysis of the fragmentation patterns.

For this compound, a soft ionization technique like Electrospray Ionization (ESI) would likely be used to observe the molecular ion peak, [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

Fragmentation in the mass spectrometer would likely occur at the weaker bonds. Common fragmentation pathways could include the loss of a water molecule from the hydroxyl group, cleavage of the C-S bond, and decarboxylation (loss of CO₂). The long alkyl chain could also undergo characteristic fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).

Computational Chemistry for Structural Insights and Reactivity Prediction

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into the electronic structure, stability, and reactivity of molecules that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the electron density distribution) of molecules. mdpi.com For this compound, DFT calculations can be employed to optimize the molecule's geometry, predict its vibrational frequencies (to compare with experimental IR and Raman spectra), and calculate various electronic properties. These calculations can help in understanding the distribution of charge within the molecule, identifying the most acidic proton, and predicting sites susceptible to nucleophilic or electrophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. nih.gov For this compound, the HOMO is likely to be localized on the sulfur and oxygen atoms due to their lone pairs of electrons, while the LUMO is expected to be centered on the carboxylic acid group. Computational analysis of the HOMO-LUMO gap can provide valuable predictions about the compound's reactivity in various chemical and biological systems.

Natural Bond Orbital (NBO) and Atom in Molecules (AIM) Analysis

Natural Bond Orbital (NBO) and Atom in Molecules (AIM) analyses are powerful computational tools used to understand the electronic structure, bonding characteristics, and intramolecular interactions of a molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized, chemist-friendly picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts such as core orbitals, lone pairs, and bonds. For this compound, an NBO analysis would elucidate several key features:

Hybridization and Bonding: It would determine the hybridization of atomic orbitals involved in forming the sigma (σ) and pi (π) bonds within the molecule. This includes the C-S, S-C, C-O, and C=O bonds, providing insight into their nature and strength.

Charge Distribution: NBO analysis calculates the natural atomic charges, offering a more chemically intuitive representation of the electron distribution compared to other methods. This would highlight the electrostatic potential across the molecule, identifying electron-rich and electron-deficient regions.

A hypothetical NBO analysis might reveal significant interactions as detailed in the table below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O) on Hydroxylσ(C-H)Data not availableHyperconjugation
LP (S) on Thioetherσ(C-C)Data not availableHyperconjugation
LP (O) on Carbonylσ*(C-C)Data not availableHyperconjugation

Atom in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) developed by Richard Bader provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density, ρ(r). Key insights from an AIM analysis of this compound would include:

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates the existence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the bond.

Interaction Characterization:

For covalent bonds (e.g., C-C, C-H, C-S), one would expect a high ρ(r) and a negative ∇²ρ(r).

For non-covalent interactions, such as hydrogen bonds (e.g., involving the hydroxyl and carboxylic acid groups) or van der Waals forces, ρ(r) would be lower, and ∇²ρ(r) would be positive. The sign of H(r) can further distinguish between different types of closed-shell interactions.

The following table illustrates the kind of data an AIM analysis would provide for the bonds in this compound.

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Type
C-SData not availableData not availableData not availableCovalent
S-CData not availableData not availableData not availableCovalent
O-HData not availableData not availableData not availablePolar Covalent
C=OData not availableData not availableData not availablePolar Covalent

Molecular Docking Simulations for Theoretical Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding the biological activity of molecules. For this compound, molecular docking simulations could predict its binding affinity and mode of interaction with various protein targets.

The process involves:

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A target protein structure would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding energy (or a related score) for each pose. The poses with the lowest energy are considered the most likely binding modes.

The analysis of the best-docked poses would reveal:

Binding Affinity: The predicted binding energy (often in kcal/mol) provides an estimate of how strongly the compound binds to the target. A more negative value indicates a stronger interaction.

Key Interactions: The specific amino acid residues in the protein's binding pocket that interact with the ligand are identified. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the hydroxyl and carboxylic acid groups of this compound would be prime candidates for forming hydrogen bonds with polar residues, while the long tetradecyl chain would likely engage in hydrophobic interactions.

A hypothetical summary of a docking study against a protein target is presented below.

Protein TargetBinding Energy (kcal/mol)Interacting ResiduesInteraction Types
Target Protein AData not availableData not availableHydrogen Bond, Hydrophobic
Target Protein BData not availableData not availableHydrogen Bond, van der Waals

These computational predictions are theoretical and serve as a valuable guide for experimental studies to verify the binding and activity of this compound.

Mechanistic Research on Molecular and Cellular Interactions of 2 Hydroxytetradecyl Thio Acetic Acid

Investigation of Interactions with Biological Membranes and Amphiphilic Behavior

The structure of ((2-Hydroxytetradecyl)thio)acetic acid, featuring a long 14-carbon (tetradecyl) alkyl chain and a polar head group containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) function, confers significant amphiphilic properties. This dual nature dictates its interaction with biological membranes, which are primarily composed of lipid bilayers.

The long lipophilic tetradecyl tail is expected to readily insert into the hydrophobic core of cellular membranes. Concurrently, the hydrophilic head group, comprising the thioacetic acid and hydroxyl moieties, would likely remain oriented towards the aqueous environment at the membrane-water interface. This insertion can modify the physical properties of the membrane. The length of the alkyl chain is a critical determinant of membrane interaction; a tetradecyl chain is sufficiently long to anchor the molecule firmly within the lipid bilayer, potentially altering membrane fluidity and permeability. acs.orgquora.com Studies on similar amphiphilic molecules show that longer alkyl chains generally lead to more rigid and less fluid membranes due to increased van der Waals interactions between the tails. quora.com

The presence of the thioether linkage and the hydroxyl group near the polar head can further influence its orientation and interaction. The hydroxyl group, in particular, can form hydrogen bonds with the phosphate (B84403) or head groups of phospholipids, further stabilizing its position within the membrane. This behavior is foundational to understanding its potential biological effects, as many cellular processes are regulated at the membrane level.

Elucidation of Mechanisms Underpinning Proposed Biological Activities

The antioxidant potential of this compound can be attributed to several structural features, most notably the thioether group. Thiol-containing compounds are well-established antioxidants. researchgate.net The proposed mechanism involves the ability of the sulfur atom in the thioether linkage to undergo oxidation, thereby neutralizing reactive oxygen species (ROS) such as hydrogen peroxide or hydroxyl radicals. nih.govnih.gov This process can protect cellular components like lipids and proteins from oxidative damage. researchgate.net

Table 1: Proposed Antioxidant Mechanisms

Structural Feature Proposed Antioxidant Action Supporting Principle
Thioether Group Donation of electrons/hydrogen to neutralize ROS. researchgate.net The sulfur atom can be reversibly oxidized, quenching free radicals. nih.gov
Alkyl Chain Localization of the molecule within the cell membrane. Positions the antioxidant moiety at the site of lipid peroxidation.

| Hydroxyl Group | Potential for hydrogen donation, synergistic with the thiol group. | Hydroxyl groups on aromatic rings are known antioxidants; this aliphatic -OH may have a lesser but still relevant role. nih.gov |

Long-chain fatty acids and their derivatives are known to modulate inflammatory responses. nih.govresearchgate.net Fatty acid esters of hydroxy fatty acids (FAHFAs), which share structural similarities with the compound , have demonstrated significant anti-inflammatory effects. oup.commdpi.comnih.govnih.gov The proposed anti-inflammatory mechanism for this compound involves its ability to interfere with key inflammatory signaling cascades.

One potential pathway is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. rupress.org NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory cytokines and enzymes. By integrating into the cell membrane, the compound could alter the function of membrane-associated proteins, such as Toll-like receptors (TLRs), which are upstream activators of NF-κB. nih.gov Furthermore, some lipid molecules can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which often exert anti-inflammatory effects by antagonizing NF-κB activity. nih.govmdpi.com

Table 2: Potential Anti-inflammatory Mechanisms

Pathway/Target Proposed Modulatory Effect
NF-κB Signaling Inhibition of activation, leading to decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6). rupress.orgnih.gov
PPAR Activation Acting as a ligand to activate PPARs, which can transcriptionally repress inflammatory genes. nih.gov

| Lipid Mediator Production | Altering the fatty acid composition of membrane phospholipids, thereby shifting the balance from pro-inflammatory eicosanoids to less inflammatory or pro-resolving mediators. nih.gov |

The antimicrobial activity of fatty acids and their derivatives is often linked to their ability to disrupt bacterial cell membranes. nih.govmdpi.com Given its amphiphilic nature, this compound is likely to function in a similar manner. The long alkyl chain can insert into the bacterial lipid bilayer, disrupting the packing of phospholipids. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com This mechanism is analogous to the "carpet model" described for some antimicrobial peptides. mdpi.com

Beyond membrane disruption, the compound could interfere with bacterial metabolic processes. For instance, some antibiotics containing thiol groups, such as thiolactomycin, are known to inhibit bacterial fatty acid synthesis, a pathway essential for bacterial growth. nih.govnih.gov The thioacetic acid moiety could potentially interact with enzymes in this or other vital metabolic pathways. Acetic acid itself has antimicrobial properties, primarily by acidifying the bacterial cytoplasm as the un-dissociated acid crosses the membrane and releases a proton inside the cell. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

The biological activity of lipid-like molecules is highly dependent on their specific chemical structure. For this compound, the key variables influencing its function are the position of the hydroxyl group and the length of the alkyl chain.

Impact of Hydroxyl Group Position: The placement of the hydroxyl group at the 2-position (alpha-position) of the fatty acid chain is significant. This specific hydroxylation is found in important biological lipids like the ceramides (B1148491) in myelin. nih.govnih.gov The 2-hydroxy group can form intramolecular and intermolecular hydrogen bonds, which can influence the conformation of the molecule and its interactions with biological targets. nih.gov This positioning can enhance binding to specific enzymes or receptors and can significantly affect the packing and stability of the molecule within a lipid membrane. nih.gov Studies on other lipase (B570770) inhibitors show that the position of functional groups is crucial for activity. wikipedia.org

Impact of Chain Length: The length of the alkyl chain is a critical factor for biological activity, often exhibiting a non-linear relationship known as the "cut-off effect". cirad.frresearchgate.net

Short chains may not anchor effectively into the lipid bilayer, leading to weak membrane interaction and reduced activity.

Medium chains , such as the C14 tetradecyl chain of this compound, are often optimal. They provide a strong hydrophobic anchor for membrane insertion without being excessively lipophilic. acs.orgcirad.fr

Long chains can sometimes lead to decreased activity due to poor water solubility, a tendency to self-aggregate into micelles, or suboptimal positioning within the membrane bilayer. researchgate.net Research on other amphiphilic compounds has shown that an intermediate chain length (around C8-C12) often displays the highest affinity for membranes and the greatest biological effect. cirad.frresearchgate.net The C14 chain of this compound places it in the category of long-chain fatty acids, suggesting potent membrane interaction. quora.comlipotype.com

Table 3: Summary of Structure-Activity Relationships

Structural Feature Variation Impact on Biological Interaction
Hydroxyl Group Position on the alkyl chain Affects hydrogen bonding capacity, interaction with protein binding sites, and membrane packing. nih.govnih.gov The 2-position is particularly noted for its role in structural lipids. nih.gov

| Alkyl Chain | Length (e.g., C8 vs. C14 vs. C18) | Determines hydrophobicity and depth of membrane penetration. Activity often peaks at a medium chain length before decreasing (cut-off effect). cirad.frresearchgate.net |

Influence of Thioacetic Acid Moiety Modifications on Biological Mechanisms

The biological activities of 3-thia fatty acids, including this compound, are significantly influenced by the chemical structure of the thioacetic acid moiety. While direct research on modifications to this specific moiety in this compound is limited, structure-activity relationship studies on analogous 3-thia fatty acids provide crucial insights into how alterations of the acidic headgroup can modulate their molecular and cellular interactions. These studies typically involve modifications such as changing the length of the acidic chain or substituting the carboxyl group with other acidic functional groups.

The primary mechanism of action for many 3-thia fatty acids involves the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. nih.gov Modifications to the thioacetic acid moiety can alter the binding affinity and activation potency towards different PPAR isoforms (α, δ, and γ), thereby tailoring the biological response.

Research comparing alkylthioacetic acids with their corresponding alkylthiopropionic acids (which have an additional methyl group in the acidic moiety) reveals significant differences in their effects on lipid metabolism. For instance, in studies with normolipidemic rats, the administration of an alkylthioacetic acid (CMTTD) led to an increase in diacylglycerol acyltransferase (DGAT) activity by 35%. nih.gov In stark contrast, an alkylthiopropionic acid (CETTD) caused a dramatic decrease in DGAT activity by more than 80%. nih.gov DGAT is a key enzyme in the synthesis of triglycerides, and this opposing effect highlights the critical role of the thioacetic acid structure.

Furthermore, these modifications directly impact mitochondrial function. The alkylthioacetic acid was shown to increase the rate of palmitoyl-CoA oxidation in mitochondria, promoting the breakdown of fatty acids. nih.gov Conversely, the alkylthiopropionic acid analogue significantly inhibited this process. nih.gov This inhibition of mitochondrial beta-oxidation by the propionic acid derivative was suggested as a primary reason for the observed accumulation of triglycerides in the liver, an effect not seen with the acetic acid counterpart. nih.govnih.gov

These findings underscore the sensitivity of the biological activity of 3-thia fatty acids to the structure of their acidic headgroup. Even a minor modification, such as the addition of a single carbon atom to the thioacetic acid moiety, can switch the compound's effect from promoting to inhibiting key metabolic pathways. This has significant implications for the design of novel 3-thia fatty acid analogues with specific therapeutic effects.

Research Findings on Thioacetic Acid Moiety Modifications in Analogous Compounds

Compound TypeModification from Acetic MoietyEffect on Diacylglycerol Acyltransferase (DGAT) ActivityEffect on Mitochondrial Palmitoyl-CoA OxidationReference
Alkylthioacetic acid (CMTTD)NoneIncreased by 35%Increased nih.gov
Alkylthiopropionic acid (CETTD)Addition of a methyl groupDecreased by >80%Inhibited nih.gov

Research into Advanced Material Applications and Biological Delivery Systems for 2 Hydroxytetradecyl Thio Acetic Acid Derivatives

Development of Lipid Nanoparticle (LNP) Formulations Utilizing ((2-Hydroxytetradecyl)thio)acetic acid Related Lipids

The amphiphilic nature of this compound derivatives makes them prime candidates for the construction of LNPs, which have emerged as a leading platform for the delivery of nucleic acid therapeutics like mRNA and siRNA. ibm.comnih.gov The specific structural features of this compound offer potential advantages in the design of these delivery vehicles.

The design of cationic or ionizable lipids is a critical determinant of the efficacy and safety of LNP-based therapeutics. researchgate.netnih.gov The inclusion of hydroxyl groups in the lipid structure, such as the one present in this compound, is a key design principle for enhancing delivery.

Research has shown that hydroxylated head groups on cationic lipids can significantly boost the potency of siRNA delivery. nih.govnih.gov This enhancement is attributed to several factors. One hypothesis suggests that the hydroxyl group can form hydrogen bonds with the nucleic acid cargo, strengthening the interaction between the lipid and the therapeutic payload. nih.govnih.gov Another more probable hypothesis posits that the hydroxyl group helps to achieve an optimal hydrophilic-lipophilic balance on the surface of the nanoparticle. nih.gov This balance is crucial for the interaction of the LNP with cell membranes and for facilitating the endosomal escape of the cargo into the cytoplasm, a critical step for therapeutic action. nih.gov

Studies on various cationic lipids have demonstrated that the presence and number of hydroxyl groups can dramatically impact transfection efficiency. For instance, the addition of a single hydroxyl group to a dilinoleylamine-based cationic lipid resulted in a drastic improvement in in vivo delivery potency. nih.gov Conversely, the introduction of two hydroxyl groups led to a near-complete loss of activity, highlighting the delicate balance required. nih.gov Therefore, the single hydroxyl group in the this compound backbone is a promising feature for its potential use in LNP formulations.

The table below illustrates the impact of a hydroxyl group on the in vivo gene silencing activity of a cationic lipid, as demonstrated in a study using a Factor VII (FVII) mouse model.

Cationic Lipid StructureSubstituent on AmineRelative Serum Factor VII Protein Level (%)
Reference Lipid -CH₃65
Hydroxylated Lipid -CH₂CH₂CH₂OH12
Di-hydroxylated Lipid -CH₂CH(OH)CH₂OH91
Carboxylate Lipid -CH₂CH₂CO₂Et96
Amide Lipid -CH₂CH₂CO₂NH₂95

This table is generated based on data from a study on dilinoleylamine derivatives to illustrate the principle. nih.gov

High encapsulation efficiency (EE) is a critical quality attribute for LNP-based drugs, ensuring that a sufficient amount of the therapeutic cargo is successfully loaded into the nanoparticles. xtalks.comnih.gov The EE is influenced by several factors, including the physicochemical properties of the lipids, the lipid composition of the LNP, the nature of the cargo, and the manufacturing process. nih.gov

For lipids derived from this compound, the carboxylic acid group can be modified to create an ionizable cationic lipid. At an acidic pH during formulation, this group would be protonated, acquiring a positive charge that facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA. ibm.comcaymanchem.com This interaction is fundamental to achieving high EE, often exceeding 90%. nih.gov

The retention of the cargo within the LNP during circulation is crucial for its protection against degradation and for ensuring it reaches the target tissue. Cargo retention is largely dependent on the physical state of the lipid bilayer, which is influenced by the melting temperature (Tm) of the constituent lipids. dntb.gov.ua The long, saturated tetradecyl chain of this compound would contribute to a more ordered and stable lipid bilayer, potentially enhancing cargo retention.

While a high EE is often reported, a more critical metric, the percentage of input RNA encapsulated in the final product (EEinput%), can be significantly lower, often less than 50%. nih.gov This highlights the importance of optimizing the formulation and process parameters. Studies have shown that larger RNA molecules tend to be encapsulated more efficiently due to stronger electrostatic interactions with the ionizable lipids. insidetx.com

The following table shows representative data on how LNP composition and cargo size can affect encapsulation efficiency.

Ionizable LipidHelper LipidCargo Size (bases)Encapsulation Efficiency (EE%)
DLin-MC3-DMADSPC21 (siRNA)>90
DLin-MC3-DMADOPE21 (siRNA)>95
DLin-MC3-DMADSPC1000 (mRNA)>95
Cationic Lipid XDSPC96 (Aptamer)~88

This table is compiled from general findings in the literature to illustrate the concepts. nih.govnih.gov

A significant area of research in LNP technology is the development of biodegradable lipids to improve the safety and tolerability of these delivery systems. nih.govnih.gov The accumulation of non-biodegradable lipids in tissues can lead to toxicity. stanford.edu By incorporating biodegradable linkages into the lipid structure, the LNPs can be broken down into smaller, more easily cleared components after delivering their cargo. nih.gov

The structure of this compound offers several possibilities for creating biodegradable derivatives. The carboxylic acid group can be used to form an ester linkage with another molecule. Ester bonds are susceptible to hydrolysis by esterase enzymes present in the body, making them a common choice for biodegradable linkers. nih.govresearchgate.net

Research has focused on incorporating ester linkages into the hydrophobic tails or the linker region of ionizable lipids. nih.gov For example, replacing a double bond in the lipid tail with an ester functionality has been shown to create biodegradable lipids that maintain high potency while exhibiting rapid elimination from tissues and improved tolerability. nih.gov Similarly, acid-degradable linkers, such as acetals, have been developed that hydrolyze within the acidic environment of the endosome, facilitating cargo release and lipid clearance. stanford.edunih.gov The thioether bond in this compound itself could also be a site for designing redox-sensitive biodegradable systems.

The development of biodegradable LNPs is a key strategy to enhance the clinical translation of RNA therapeutics for a wider range of diseases. nih.gov

Application in Polymer Science and Biocompatible Material Design

The presence of a thiol group and a polymerizable carboxylic acid makes this compound a valuable monomer for the synthesis of functional polymers and biocompatible materials.

Thiol-ene photopolymerization is a "click" chemistry reaction that has gained significant attention in materials science due to its high efficiency, rapid reaction rates, and insensitivity to oxygen inhibition compared to traditional acrylate-based polymerizations. nih.govacs.orgrsc.org The reaction involves the radical-mediated addition of a thiol to an alkene (ene). nih.gov

Derivatives of this compound can be readily integrated into thiol-ene systems. The thiol group can participate directly in the polymerization with a multifunctional ene monomer. Alternatively, the carboxylic acid group can be functionalized with an ene moiety, such as an allyl or norbornene group, allowing the molecule to act as the "ene" component in the polymerization with a multifunctional thiol. acs.org

This chemistry is particularly useful for creating highly uniform polymer networks and hydrogels for biomedical applications, such as tissue engineering scaffolds and drug delivery matrices. nih.govresearchgate.net The step-growth nature of thiol-ene polymerization leads to more homogeneous network structures compared to chain-growth polymerizations. nih.gov Furthermore, the reaction can be initiated by light, providing spatiotemporal control over the polymerization process, which is advantageous for creating patterned biomaterials. nih.gov The resulting poly(thioether) backbone is often more flexible than all-carbon backbones, which can be a desirable property for certain biomaterials. researchgate.net

The kinetics of thiol-ene photopolymerization can be precisely controlled by the choice of thiol, ene, and photoinitiator. acs.org The table below shows the general reactivity trends for different "ene" functional groups in thiol-ene polymerizations.

"Ene" Functional GroupRelative ReactivityKey Characteristics
Norbornene Very HighRapid polymerization, rigid network
Vinyl Ether HighRapid polymerization, flexible network
Allyl Ether ModerateSlower polymerization, good for uniform networks
Acrylate High (competes with homopolymerization)Can undergo both thiol-ene and chain-growth reactions
Vinyl Silazane VariableCan be tuned for specific properties

This table is based on general principles of thiol-ene chemistry. acs.org

Polymer-based composites are widely used in dental restorations. However, a major drawback of conventional methacrylate-based resins is polymerization shrinkage, which can lead to stress at the tooth-restoration interface and ultimately, failure of the restoration. nih.gov Thiol-ene based systems have been extensively researched as a promising alternative to address this issue. nih.govresearchgate.net

The integration of thiol-ene chemistry into dental resins, often as ternary methacrylate-thiol-ene systems, has been shown to synergistically combine the advantageous mechanical properties of methacrylates with the reduced shrinkage stress of thiol-ene polymerization. nih.govresearchgate.net The addition of a thiol component, such as a derivative of this compound, can lead to several improvements:

Improved Mechanical Properties: While pure thiol-ene polymers can sometimes have lower flexural strength than dimethacrylates, ternary systems can be formulated to maintain or even improve mechanical properties. nih.govresearchgate.net The addition of thio-urethane oligomers, for example, has been shown to increase the bond strength of resin cements. nih.gov

The hydrophobic tetradecyl chain of this compound could also contribute to reducing water sorption and solubility of the dental resin, which are known factors in the degradation of dental composites over time. mdpi.commdpi.com Research has shown that increasing the thiol content in a methacrylate-thiol-ene formulation can lead to further reductions in volumetric shrinkage. researchgate.net

The following table summarizes the effect of adding a thiol-ene component to a conventional dental resin formulation.

Resin FormulationMethacrylate Conversion (%)Volume Shrinkage (%)Shrinkage Stress (MPa)Flexural Strength (MPa)
Dimethacrylate Control 55-653.5-4.53.0-4.0110-130
Methacrylate-Thiol-Ene (1:1) 65-752.5-3.52.0-2.5120-140
Methacrylate-Thiol-Ene (3:1 Thiol:Ene) 70-802.0-3.01.5-2.0115-135

This table presents representative data ranges based on findings from multiple studies on methacrylate-thiol-ene dental resins to illustrate the benefits. nih.govnih.govresearchgate.net

Investigation of General Biocompatible Polymer Matrices

The development of effective delivery systems for fatty acid derivatives such as this compound is crucial for harnessing their therapeutic potential. The amphiphilic nature of this compound, possessing both a hydrophilic carboxylic acid group and a long hydrophobic tetradecyl chain, presents unique challenges and opportunities for encapsulation and controlled release. nih.gov Biocompatible polymers are at the forefront of research for creating matrices capable of carrying such molecules. nih.govnih.gov These polymers can be broadly categorized into synthetic and natural polymers, with extensive investigation into their use for delivering hydrophobic and amphiphilic drugs. nih.gov

Synthetic polymers like poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (B3415563) (PCL) are widely studied due to their biodegradability and approval by regulatory bodies for medical applications. nih.govku.dk Natural polymers such as chitosan (B1678972) and alginate are also explored for their biocompatibility, low toxicity, and specific functionalities. nih.govmdpi.com The choice of polymer and formulation strategy significantly impacts drug loading, encapsulation efficiency, and release kinetics. nih.gov

Research into delivering long-chain fatty acids, which serve as structural analogs to this compound, provides valuable insights. For instance, studies have focused on incorporating fatty acids into polymer backbones to enhance properties like hydrophobicity and flexibility. researchgate.net The primary methods for incorporating these molecules into polymer matrices include creating nanoparticles, microparticles, and hydrogels. nih.govnih.govmdpi.com

Detailed Research Findings:

Poly(lactic-co-glycolic acid) (PLGA): PLGA is one of the most utilized biodegradable polymers for drug delivery, known for its tunable degradation rates by altering the ratio of lactic acid to glycolic acid. nih.gov For hydrophobic or amphiphilic molecules, PLGA microparticles are often prepared using emulsion-based techniques, such as single or double emulsion solvent evaporation. nih.gov The encapsulation of a hydrophobic molecule within a PLGA matrix is influenced by the polymer's molecular weight and the drug-to-polymer ratio. Polymer-lipid hybrid microparticles, combining PLGA with lipids, have been developed to improve the encapsulation and sustained release of therapeutic agents. ku.dkgoogle.com These hybrid systems leverage the stability of polymers and the high drug-loading capacity of lipids. nih.gov

Chitosan: This natural polysaccharide is valued for its mucoadhesive properties and ability to be formulated into nanoparticles for targeted drug delivery. nih.govnih.gov Research has demonstrated the successful encapsulation of long-chain fatty acids, such as linoleic acid, into chitosan nanoparticles. One study achieved a high encapsulation efficiency of 84.96% for linoleic acid using an ionic crosslinkage method. nih.gov The resulting nanoparticles showed a spherical morphology and were effective for colon-targeted delivery. nih.gov Modifications of chitosan, such as with fatty acids and quaternary ammonium (B1175870) groups, have been shown to create nanoparticles with high encapsulation efficiency (over 98%) for delivering molecules like insulin. researchgate.net

Polycaprolactone (PCL): PCL is a biodegradable polyester (B1180765) known for its high permeability to various drug molecules and slow degradation rate, making it suitable for long-term sustained release. nih.govresearchgate.net Its hydrophobic nature makes it an ideal candidate for encapsulating lipid-soluble compounds. nih.gov In one study, a hydrogel formulation blended with a star-shaped PCL-b-poly(ethylene glycol) (PEG) copolymer demonstrated very high drug loading and entrapment efficiency (greater than 99%) for a hydrophobic drug. nih.gov The release from these formulations was sustained without an initial burst, following a Korsmeyer-Peppas kinetic model. nih.gov The release of drugs from PCL matrices is typically governed by diffusion and polymer degradation. researchgate.net

The table below summarizes key findings from studies on the encapsulation of long-chain fatty acids and hydrophobic drugs in various biocompatible polymer matrices, which can be considered analogous for the delivery of this compound derivatives.

Polymer Matrix Drug/Analog Formulation Key Findings Reference(s)
ChitosanLinoleic AcidNanoparticlesEncapsulation Efficiency: 84.96%; Spherical morphology suitable for targeted delivery. nih.gov
Polycaprolactone (PCL) - Poly(ethylene glycol) (PEG)Hydrophobic DrugHydrogel BlendDrug Loading & Entrapment Efficiency: >99%; Sustained release with no initial burst. nih.gov
Fatty Acid-Based PolyamideMethylprednisoloneNanoparticlesEntrapment Efficiency: 76%; Particle size: 60-300 nm; Polymer improved hydrophobicity and degradability. researchgate.net

This interactive table allows for the comparison of different polymer systems and their effectiveness in delivering molecules structurally similar to this compound. The data indicates that high encapsulation efficiencies and controlled release profiles are achievable, underscoring the potential of these polymer matrices for the effective delivery of this compound.

Bioanalytical Methodologies and Metabolic Pathway Research for 2 Hydroxytetradecyl Thio Acetic Acid and Its Precursors

Development of Analytical Methods for Detection and Quantification in Complex Biological Matrices (Research Tools)

The accurate measurement of ((2-Hydroxytetradecyl)thio)acetic acid and its related precursors in complex biological samples like plasma, urine, and tissue is fundamental to understanding their pharmacokinetics and metabolic impact. Due to the complexity of these matrices and the structural similarity of the analytes to endogenous fatty acids, sophisticated analytical methods are required. Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of bioanalysis for these compounds. nih.gov

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most utilized platforms. nih.govshimadzu.com Each technique has specific sample preparation requirements to ensure sensitivity, accuracy, and reproducibility.

Sample Preparation: A critical first step is the extraction of the target analytes from the biological matrix. This process aims to isolate the fatty acid analogues from interfering substances like proteins and phospholipids. nih.gov Common techniques include:

Liquid-Liquid Extraction (LLE): Methods based on the principles of Folch and Bligh-Dyer use solvent systems like chloroform/methanol (B129727) to separate lipids from the aqueous phase. nih.govresearchgate.net

Solid-Phase Extraction (SPE): This is a highly selective method for acidic compounds. researchgate.net Anion exchange SPE cartridges can efficiently capture fatty acids from acidified urine or hydrolyzed plasma, allowing for the removal of neutral and basic interferents. researchgate.net

Protein Precipitation (PPT): Often used for plasma or serum, this involves adding a solvent like acetonitrile (B52724) or methanol to denature and precipitate proteins, releasing protein-bound analytes into the supernatant for analysis. nih.gov

Derivatization: To improve chromatographic behavior and ionization efficiency, especially for GC-MS, fatty acids are often chemically derivatized. nih.gov

For GC-MS: Fatty acids are typically converted to more volatile and thermally stable esters, such as fatty acid methyl esters (FAMEs). shimadzu.com For enhanced sensitivity, particularly with negative chemical ionization (NCI), derivatization with electron-capturing groups like pentafluorobenzyl (PFB) bromide is employed. nih.gov

For LC-MS: Derivatization is not always necessary, as LC-MS can analyze many fatty acids directly in their free form. nih.gov However, specific derivatization strategies can be used to improve ionization efficiency or aid in structural elucidation. nih.gov

Detection and Quantification: LC-MS/MS is a powerful tool for quantifying fatty acids, offering high sensitivity and specificity. nih.gov Reversed-phase chromatography, often using C8 or C18 columns, is typically used to separate the analytes before they enter the mass spectrometer. nih.gov For GC-MS, analysis of FAMEs is a well-established method for profiling fatty acid composition. shimadzu.com The use of stable isotope-labeled internal standards, such as deuterated analogues, is crucial for accurate quantification, as it compensates for analyte loss during sample preparation and variations in instrument response. nih.gov

Below is an interactive data table summarizing common analytical approaches for fatty acid analogues.

Analytical PlatformSample Preparation StepsDerivatization MethodDetection ModeKey Advantages
GC-MS LLE or SPE, HydrolysisMethylation (to FAMEs), PFB-BrElectron Ionization (EI), Negative Chemical Ionization (NCI)High separation efficiency for isomers, established libraries for identification. shimadzu.com
LC-MS/MS Protein Precipitation, LLE, or SPEOften not required (direct analysis)Electrospray Ionization (ESI)High throughput, high sensitivity, suitable for a wide range of metabolites. nih.gov

Studies of Microbial Metabolism and Biotransformation of Related Thioacetic Acid Structures

Microbial biotransformation is a powerful tool for modifying chemical compounds and can provide insights into potential metabolic pathways. nih.govmedcraveonline.com Microorganisms like bacteria and fungi possess diverse enzymatic systems capable of performing reactions such as oxidation, reduction, and hydrolysis on a wide array of substrates, including fatty acid analogues. medcraveonline.commedcraveonline.com

Studies on the biotransformation of thio-substituted fatty acids are less common than for their natural counterparts. However, research into microbial processes can reveal how the thioether bond influences metabolic stability and the types of enzymatic attack that are possible. For example, microbial systems are used to produce valuable compounds through the controlled transformation of substrates. The conversion of D-sorbitol to L-sorbose by Acetobacter suboxydans is a key step in vitamin C synthesis, showcasing a specific microbial oxidation. medcraveonline.commedcraveonline.com Similarly, certain fungi can hydroxylate steroid compounds at specific positions, a reaction difficult to achieve through conventional chemistry. nih.gov

In the context of thioacetic acids, microorganisms could potentially catalyze several reactions:

Hydroxylation: Introduction of hydroxyl groups at various positions along the alkyl chain.

Omega-oxidation: Oxidation at the terminal methyl group of the fatty acid chain.

Sulfoxidation: Oxidation of the sulfur atom to form a sulfoxide (B87167) or sulfone.

These microbial transformations can serve as models for mammalian metabolism and can be used to generate novel metabolites for further study. The ability of specific bacterial strains, such as Providencia vermicola, to glycosylate complex molecules like thiocolchicine (B1684108) demonstrates the potential for microbes to modify compounds with sulfur-containing structures. google.com The biotransformation of unsaturated fatty acids by microbes like Pediococcus or Bifidobacterium into hydroxy fatty acids, which are then converted to valuable lactones by yeasts, illustrates the multi-step metabolic capabilities of microbial consortia. nih.gov

Enzymatic Pathways Involved in the Biotransformation of Thioacetic Acid Derivatives

In mammals, the metabolism of synthetic thio-substituted fatty acids like Tetradecylthioacetic acid (TTA) involves several key enzymatic pathways that are also responsible for the breakdown of natural fatty acids. However, the presence of the sulfur atom, particularly at the beta-position (position 3), fundamentally alters the metabolic fate of these molecules. nih.gov

β-Oxidation: The primary pathway for fatty acid degradation is β-oxidation, a four-step process that sequentially shortens the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2. libretexts.orgaocs.org This process occurs mainly in the mitochondria. youtube.com TTA, with its sulfur atom at the 3-position, is resistant to β-oxidation because the sulfur substitution blocks the action of the enzymes involved in this cycle. nih.gov This metabolic stability is a key feature of its biological activity. nih.gov The compound this compound, being hydroxylated at the 2-position (the α-carbon), would also be expected to be a poor substrate for direct entry into the β-oxidation spiral.

ω-Oxidation: When β-oxidation is impaired, ω-oxidation becomes a more significant metabolic route. medsciencegroup.comnih.gov This pathway, occurring in the endoplasmic reticulum, involves the oxidation of the terminal carbon (the ω-carbon) of the fatty acid chain. researchgate.net The key enzymes responsible are members of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies. nih.govnih.gov

The process occurs in three main steps:

Hydroxylation: A CYP4A or CYP4F enzyme hydroxylates the ω-carbon to form a ω-hydroxy fatty acid. wikipedia.org

Oxidation to Aldehyde: The alcohol is oxidized to an aldehyde by alcohol dehydrogenase. medsciencegroup.com

Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid by aldehyde dehydrogenase. medsciencegroup.com

These resulting dicarboxylic acids can then be transported to peroxisomes and undergo β-oxidation from both ends. nih.gov For TTA and its derivatives, ω-oxidation is a likely and important metabolic pathway, allowing the body to process and eventually eliminate these metabolically stable compounds. The presence of this compound could itself be a product of α-oxidation of its precursor, or it could be further metabolized via ω-oxidation.

The table below details the key enzyme families involved in the metabolism of fatty acid analogues.

Metabolic PathwayPrimary LocationKey Enzyme FamilyFunctionRelevance to Thioacetic Acids
β-Oxidation MitochondriaAcyl-CoA Dehydrogenases, ThiolasesSequential two-carbon shortening of fatty acid chains. aocs.orgBlocked by sulfur substitution at the β-position, leading to metabolic stability. nih.gov
ω-Oxidation Endoplasmic ReticulumCytochrome P450 (CYP4A, CYP4F)Oxidation of the terminal (ω) carbon of the fatty acid chain. nih.govnih.govAn alternative and crucial pathway for the metabolism of β-oxidation-resistant analogues like TTA. medsciencegroup.comresearchgate.net
α-Oxidation PeroxisomesFatty Acid α-hydroxylaseOxidation at the α-carbon, often for branched-chain fatty acids.May be involved in the formation of 2-hydroxy derivatives like this compound.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Routes for Sustainable Production

The pursuit of sustainable chemical production necessitates the development of environmentally benign and efficient synthetic methodologies. For a molecule such as ((2-hydroxytetradecyl)thio)acetic acid, future research will likely focus on green chemistry principles, prioritizing the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

One promising avenue lies in the utilization of fatty acids derived from renewable plant oils as primary feedstock. nih.govnih.gov Modern genetic engineering techniques are capable of producing oils with high concentrations of specific fatty acids, which can serve as a cost-effective and sustainable starting point. nih.gov The synthesis of the target molecule involves the introduction of both a hydroxyl and a thioacetic acid group onto a tetradecyl backbone.

Biocatalysis emerges as a key technology for achieving this transformation in a sustainable manner. Lipases and other enzymes can be employed for highly selective esterification and hydrolysis reactions under mild conditions, minimizing the need for harsh chemical reagents. researchgate.net For instance, enzymatic catalysis could be used to introduce the hydroxyl group at the C-2 position of tetradecanoic acid. Furthermore, the thiol group could be introduced through enzyme-catalyzed reactions, potentially using engineered thiolases or related enzymes. sciencedaily.com The development of robust and recyclable biocatalysts will be crucial for the economic viability of such processes.

Another area of exploration is the use of photocatalytic and electrochemical methods . These techniques can offer green alternatives to traditional chemical oxidations and reductions. nih.govnih.gov For example, visible-light-mediated reactions could be employed for the selective functionalization of the fatty acid chain. nih.gov

The table below outlines potential sustainable synthetic strategies for this compound.

Synthetic StrategyKey FeaturesPotential Advantages
Biocatalysis Use of enzymes (e.g., lipases, thiolases)High selectivity, mild reaction conditions, reduced waste
Renewable Feedstocks Utilization of plant-oil derived fatty acidsSustainability, potential for lower cost
Photocatalysis Light-mediated chemical transformationsUse of sustainable energy source, high reaction control
Flow Chemistry Continuous reaction processingImproved safety, scalability, and efficiency

Application of Advanced Computational Techniques for Predictive Modeling of Interactions

Advanced computational techniques offer a powerful lens through which to predict and understand the molecular interactions of this compound with biological systems. These in silico approaches can significantly accelerate research by prioritizing experimental studies and providing mechanistic insights at an atomic level.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound within a simulated biological environment, such as a lipid bilayer. nih.govnih.gov These simulations can reveal how the molecule partitions into cell membranes, its preferred orientation, and its interactions with surrounding lipids and proteins. nih.govnih.gov By modeling the dynamic movements of atoms over time, MD can provide insights into how the hydroxyl and thioacetic acid moieties influence membrane properties and protein function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool. QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. sdu.edu.cn For this compound, QSAR could be used to predict its potential biological effects based on its physicochemical properties, such as lipophilicity, electronic properties, and steric factors. researchgate.net By comparing its predicted activity to that of known fatty acid analogs, researchers can generate hypotheses about its potential molecular targets.

Molecular docking simulations can be used to predict the binding affinity and orientation of this compound to specific protein targets. frontiersin.org This technique is particularly useful for identifying potential enzyme inhibition or receptor activation. By screening a library of protein structures, docking can help to identify high-probability binding partners, which can then be validated experimentally.

The following table summarizes the application of these computational techniques.

Computational TechniqueApplication for this compoundInformation Gained
Molecular Dynamics (MD) Simulations Simulating behavior in a lipid bilayerMembrane partitioning, orientation, and interaction with membrane components
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity from chemical structurePotential biological effects and molecular targets
Molecular Docking Predicting binding to protein targetsBinding affinity, orientation, and potential for enzyme inhibition or receptor activation

Integration of Systems Biology and Omics Approaches in Mechanistic Studies (excluding human data)

To comprehensively understand the biological effects of this compound, a systems-level approach integrating various "omics" technologies will be indispensable. These high-throughput methods can provide a global view of the molecular changes induced by the compound in non-human model organisms.

Proteomics can be used to identify proteins that interact with this compound or whose expression levels are altered upon exposure. researchgate.net Techniques such as affinity purification coupled with mass spectrometry could identify direct binding partners. Quantitative proteomics can reveal changes in the abundance of proteins involved in specific metabolic or signaling pathways, providing clues about the compound's mechanism of action. researchgate.net Furthermore, redox proteomics can specifically investigate the impact on protein thiol modifications. researchgate.netresearchgate.net

Metabolomics , the study of small molecules or metabolites, can provide a snapshot of the metabolic state of an organism in response to the compound. sciencedaily.com By analyzing changes in the levels of various metabolites, researchers can identify perturbations in metabolic pathways, such as fatty acid oxidation, glycolysis, or amino acid metabolism. nih.gov

Integrating these omics datasets can provide a holistic understanding of the cellular response to this compound. For instance, a change in the lipidome could be correlated with alterations in the proteome of enzymes involved in lipid metabolism, and further linked to changes in related metabolites detected through metabolomics.

The table below illustrates the potential applications of omics technologies in studying this compound.

Omics TechnologyApplicationPotential Findings
Lipidomics Analysis of cellular and tissue lipid profilesAlterations in lipid composition, incorporation into membranes, effects on fatty acid metabolism
Proteomics Identification of protein interactions and expression changesDirect protein targets, affected signaling and metabolic pathways, changes in protein thiol modifications
Metabolomics Analysis of small molecule metabolite profilesPerturbations in metabolic pathways, identification of downstream metabolic effects

Investigation of Undiscovered Biological Roles and Molecular Targets (Theoretical)

While the specific biological roles of this compound are yet to be elucidated, its chemical structure, a long-chain fatty acid modified with a hydroxyl and a thioacetic acid group, allows for theoretical postulation of its potential biological activities and molecular targets.

The long hydrocarbon chain suggests that it could be recognized by enzymes and receptors that normally interact with endogenous fatty acids. researchgate.netnih.gov One major class of potential targets is the peroxisome proliferator-activated receptors (PPARs) . nih.gov PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, and they are known to be activated by a variety of fatty acids and their derivatives. The specific structural features of this compound might confer selectivity for a particular PPAR isotype (α, δ, or γ), leading to specific downstream effects on gene expression.

Another plausible set of targets are the fatty acid binding proteins (FABPs) . guidetopharmacology.org These intracellular proteins are responsible for the transport of long-chain fatty acids. The unique structure of this compound could lead to it being a substrate or an inhibitor of specific FABPs, thereby influencing fatty acid uptake and trafficking within the cell.

The presence of the thiol group opens up the possibility of interactions with proteins through thiol-disulfide exchange reactions . nih.gov The thioacetic acid moiety could potentially react with cysteine residues in proteins, leading to post-translational modifications that alter protein function. This could be a mechanism for modulating the activity of enzymes or signaling proteins that are sensitive to their redox state.

Furthermore, the compound could interfere with fatty acid metabolism . It might act as a competitive inhibitor or a substrate for enzymes involved in fatty acid synthesis, elongation, desaturation, or β-oxidation. nih.govfrontiersin.org For example, it could potentially inhibit acyl-CoA synthetases or thioesterases. nih.gov

The following table presents a theoretical overview of potential biological roles and molecular targets.

Potential Biological RolePotential Molecular TargetTheoretical Mechanism of Action
Modulation of Gene Expression Peroxisome Proliferator-Activated Receptors (PPARs)Binding to and activation of PPARs, leading to changes in the transcription of target genes involved in lipid and glucose metabolism.
Alteration of Fatty Acid Transport Fatty Acid Binding Proteins (FABPs)Competitive binding to FABPs, affecting the intracellular transport and availability of endogenous fatty acids.
Redox Signaling Cysteine residues in proteinsThiol-disulfide exchange reactions, leading to post-translational modification and altered protein function.
Interference with Lipid Metabolism Enzymes of fatty acid metabolism (e.g., acyl-CoA synthetases, thioesterases)Competitive inhibition or substrate mimicry, leading to a disruption of fatty acid synthesis or degradation pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for ((2-Hydroxytetradecyl)thio)acetic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting 4-chloroquinoline derivatives with mercaptoacetic acid under controlled alkaline conditions. For example, sodium salts of thioacetic acid derivatives are synthesized via neutralization with NaOH to improve water solubility. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks. Reaction yields and byproduct profiles should be monitored using thin-layer chromatography (TLC) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The compound is sensitive to moisture and oxidation. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid dust formation during handling; use fume hoods with HEPA filters. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound derivatives?

  • Methodological Answer : Use Paulownia clone explants for phytotoxicity assays (root elongation inhibition) or human sperm motility models (CASA system) to assess progressive motility reduction. Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Toxicity thresholds are defined as >20% reduction in sperm motility or >30% root growth inhibition compared to controls .

Advanced Research Questions

Q. How can computational models (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?

  • Methodological Answer : Apply quantum chemical calculations (DFT/B3LYP) to derive log P (lipophilicity) and log D (pH 7.4 distribution coefficient). Use QSAR models to correlate substituent effects (e.g., alkoxy groups at the 6-position) with toxicity. Molecular docking (AutoDock Vina) against fungal cytochrome P450 enzymes can predict fungicidal activity. Validate predictions with in vitro assays .

Q. What strategies resolve contradictory data on the biological activity of this compound derivatives across different experimental models?

  • Methodological Answer : Contradictions (e.g., toxicity in sperm models vs. non-toxicity in plant assays) arise from differences in membrane permeability and metabolic pathways. Conduct cross-model studies with standardized protocols:

  • Compare bioavailability using parallel artificial membrane permeability assays (PAMPA).
  • Analyze metabolite profiles via LC-MS in each model.
  • Adjust experimental pH to mimic physiological conditions (e.g., pH 7.4 for mammalian cells vs. pH 5.8 for plant media) .

Q. How does the introduction of alkoxy substituents influence the log P/log D values and membrane permeability of this compound analogs?

  • Methodological Answer : Alkoxy groups (-OCH3, -OC2H5) reduce log P by 0.5–1.0 units, enhancing hydrophilicity. For example, QAC-3 (6-methoxy derivative) has log P = 2.1 vs. QAC-1 (unsubstituted) log P = 3.0. This increases aqueous solubility but reduces blood-brain barrier penetration. Use Franz diffusion cells to measure permeability coefficients in synthetic membranes .

Q. What experimental designs are optimal for assessing the impact of this compound on rhizogenesis in plant tissue cultures?

  • Methodological Answer :

  • Step 1 : Sterilize Paulownia explants and culture on MS medium supplemented with 0.1–10 µM test compound.
  • Step 2 : Quantify root number, length, and biomass after 21 days. Include auxin (e.g., IAA) as a positive control.
  • Step 3 : Perform RNA-seq to identify upregulated genes (e.g., ARF19, PIN1) linked to root development.
  • Key Metrics : Sodium salts (e.g., QAC-5) show 2.5× higher rhizogenesis stimulation than free acids due to improved solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.